molecular formula C16H16N2O2 B355535 2-(3,4-Dimethoxybenzyl)-1H-benzimidazole CAS No. 59077-64-4

2-(3,4-Dimethoxybenzyl)-1H-benzimidazole

Cat. No.: B355535
CAS No.: 59077-64-4
M. Wt: 268.31g/mol
InChI Key: SRWWUKJFRDQIDV-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxybenzyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C16H16N2O2 and its molecular weight is 268.31g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >40.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 697074. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

2-(3,4-Dimethoxybenzyl)-1H-benzimidazole, as part of the benzimidazole class, is recognized for its significant role in the synthesis of compounds with diverse biological and pharmacological properties. Researchers focus on the development of new procedures to access compounds like 2-aminobenzimidazole and other benzimidazole derivatives due to their diverse biological activities. These compounds display a variety of biological activities and are used in different therapeutic applications, including cytotoxic, inhibition of cell proliferation via angiogenesis and apoptosis, among others. Significant efforts are dedicated to synthesizing benzimidazole derivatives due to their resemblance to naturally occurring nitrogenous bases like purine, making them valuable in cancer research and treatment (Vessally et al., 2018), (Rosales-Hernández et al., 2022).

Anticancer Potential

The benzimidazole nucleus is incorporated into various drugs due to its prominent pharmacological properties. Notably, benzimidazole derivatives have been screened for a wide range of biological activities, including anticancer effects. The development of benzimidazole hybrids for anticancer potential is a progressive field, with researchers focusing on understanding the relationship between structure and activity, which aids in designing more active benzimidazole molecules for cancer treatment (Wang et al., 2015), (Salahuddin et al., 2022).

Antimicrobial and Antiparasitic Applications

Benzimidazole derivatives are also prominent in the field of antimicrobial and antiparasitic applications. The versatility of the benzimidazole structure allows for the development of compounds with a wide range of pharmacological properties, including antimicrobial and antiparasitic effects. This versatility makes benzimidazole derivatives an important focus in the development of new therapeutic agents (Jovené et al., 2013), (Horton, 1997).

Pharmacological Activities

The benzimidazole scaffold has been extensively studied for its broad-spectrum pharmacological properties. Researchers have synthesized numerous benzimidazole derivatives, demonstrating bioactivity against various ailments with remarkable bioavailability, safety, and stability profiles. The compounds bearing the benzimidazole nucleus possess therapeutic potential against a range of diseases, from common infections to more severe conditions (Yadav & Ganguly, 2015), (Salahuddin et al., 2023).

Mechanism of Action

Target of Action

The primary target of 2-(3,4-Dimethoxybenzyl)-1H-benzimidazole is Pneumolysin (PLY) . PLY is a toxin produced by all types of pneumococci and is one of the main virulence factors. This toxin binds to cholesterol in eukaryotic cells, forming pores that lead to cell destruction .

Mode of Action

The 3,4-dimethoxybenzyl group in the compound acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Biochemical Pathways

The compound’s interaction with its target affects the pathways related to the formation of self-assembled monolayers (SAMs) of aromatic thiolates . These SAMs are frequently used in a wide range of applications, and their formation is often hampered by the low solubilities of their precursors .

Result of Action

The compound’s action results in the formation of SAMs that have the same structure and quality as the ones obtained from the respective unprotected thiols . This suggests that the compound could potentially be used in applications where SAMs of aromatic thiolates are required.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of protons . The 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-19-14-8-7-11(9-15(14)20-2)10-16-17-12-5-3-4-6-13(12)18-16/h3-9H,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWWUKJFRDQIDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC3=CC=CC=C3N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782284
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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